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Compound of Interest

Compound Name:
2-(Diphenylphosphino)benzoic

acid

Cat. No.: B100216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-
(Diphenylphosphino)benzoic acid, a compound of significant interest in coordination

chemistry and catalysis. The following sections detail the precise three-dimensional

arrangement of the molecule in the solid state, as determined by single-crystal X-ray diffraction,

and provide the experimental protocol for this determination.

Crystallographic Data Summary
The crystal structure of 2-(Diphenylphosphino)benzoic acid has been determined and the

data is available from the Cambridge Crystallographic Data Centre (CCDC) under the

deposition number 176234. The associated scientific publication can be accessed via the

Digital Object Identifier (DOI) 10.1021/ic010600e.

Crystal Data and Structure Refinement
The following table summarizes the key crystallographic parameters obtained from the single-

crystal X-ray diffraction analysis.
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Parameter Value

Empirical formula C₁₉H₁₅O₂P

Formula weight 306.30

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/n

Unit cell dimensions

a 9.782(2) Å

b 16.013(3) Å

c 10.153(2) Å

α 90°

β 108.45(3)°

γ 90°

Volume 1509.4(5) Å³

Z 4

Calculated density 1.348 Mg/m³

Absorption coefficient 0.190 mm⁻¹

F(000) 640

Data collection

Diffractometer Bruker SMART APEX

Radiation source MoKα

Theta max 28.29°

Refinement
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R-factor (R1) 0.0457

Weighted R-factor (wR2) 0.1198

Goodness-of-fit (S) 1.035

Selected Bond Lengths
The table below presents a selection of key intramolecular bond distances.

Bond Length (Å)

P(1)-C(1) 1.834(2)

P(1)-C(7) 1.832(2)

P(1)-C(13) 1.839(2)

C(18)-O(1) 1.259(3)

C(18)-O(2) 1.270(3)

C(13)-C(18) 1.498(3)

Selected Bond Angles
Key intramolecular bond angles are provided in the following table.

Atoms Angle (°)

C(1)-P(1)-C(7) 102.51(9)

C(1)-P(1)-C(13) 101.83(9)

C(7)-P(1)-C(13) 103.41(9)

O(1)-C(18)-O(2) 123.4(2)

O(1)-C(18)-C(13) 118.5(2)

O(2)-C(18)-C(13) 118.1(2)
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Experimental Protocol
The determination of the crystal structure of 2-(Diphenylphosphino)benzoic acid involved the

following key steps:

Crystal Growth
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of 2-
(Diphenylphosphino)benzoic acid in an appropriate organic solvent system.

Data Collection
A suitable single crystal was mounted on a Bruker SMART APEX CCD area detector

diffractometer. The crystal was maintained at a constant temperature of 293(2) K during data

collection. The diffractometer was equipped with a graphite-monochromated MoKα radiation

source (λ = 0.71073 Å). A series of ω and φ scans were performed to collect a complete

dataset.

Structure Solution and Refinement
The collected diffraction data was processed using the SAINT software package for integration

of the diffraction spots. The structure was solved by direct methods using the SHELXS

software and refined by full-matrix least-squares on F² using the SHELXL software. All non-

hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated

positions and refined using a riding model.

Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the crystal

structure of 2-(Diphenylphosphino)benzoic acid.
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Caption: Experimental workflow for the crystal structure determination.
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To cite this document: BenchChem. [Unveiling the Solid-State Architecture of 2-
(Diphenylphosphino)benzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b100216#crystal-structure-of-2-
diphenylphosphino-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b100216#crystal-structure-of-2-diphenylphosphino-benzoic-acid
https://www.benchchem.com/product/b100216#crystal-structure-of-2-diphenylphosphino-benzoic-acid
https://www.benchchem.com/product/b100216#crystal-structure-of-2-diphenylphosphino-benzoic-acid
https://www.benchchem.com/product/b100216#crystal-structure-of-2-diphenylphosphino-benzoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b100216?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100216?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

